molecular formula C11H12O4 B13587330 3-(4-Methoxy-2-methylphenyl)-2-oxopropanoic acid

3-(4-Methoxy-2-methylphenyl)-2-oxopropanoic acid

Cat. No.: B13587330
M. Wt: 208.21 g/mol
InChI Key: XGJVQMCFWAKZEL-UHFFFAOYSA-N
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Description

3-(4-Methoxy-2-methylphenyl)-2-oxopropanoic acid is an organic compound with a molecular formula of C11H12O4. This compound is characterized by the presence of a methoxy group, a methyl group, and a ketone functional group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-2-methylphenyl)-2-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxy-2-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by hydrolysis and decarboxylation to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-2-methylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

3-(4-Methoxy-2-methylphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The presence of functional groups such as the methoxy and ketone groups plays a crucial role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-methylphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Methyl-4-methoxyphenylboronic acid

Uniqueness

3-(4-Methoxy-2-methylphenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3-(4-methoxy-2-methylphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C11H12O4/c1-7-5-9(15-2)4-3-8(7)6-10(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

XGJVQMCFWAKZEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)CC(=O)C(=O)O

Origin of Product

United States

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